Biotin-PEG3-alcohol

Overview

Description

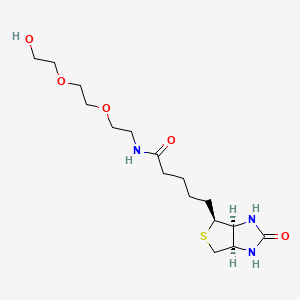

Biotin-PEG3-alcohol is a PEG derivative containing a biotin group and a terminal primary hydroxyl (OH) that reacts with a variety of functional groups . The PEG spacer arm is hydrophilic and provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers .

Synthesis Analysis

Biotin-PEG3-alcohol is used in several protein labeling protocols in cell culture and in vivo using cell permeable NHS-biotin and incorporation of the noncanonical amino acid, azidohomoalanine (AHA), into newly synthesized proteins, followed by click chemistry tagging with biotin .Molecular Structure Analysis

The molecular formula of Biotin-PEG3-alcohol is C16H29N3O5S . The IUPAC name is N-(2-(2-(2-hydroxyethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide . The InChI code is 1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 .Chemical Reactions Analysis

Biotin-PEG3-alcohol reacts with a variety of functional groups . It is used in mass spectrometric strategies to identify protein subpopulations involved in specific biological functions by covalently tagging biotin to proteins using various chemical modification methods .Physical And Chemical Properties Analysis

Biotin-PEG3-alcohol has a molecular weight of 375.5 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . It has 13 rotatable bonds . Its exact mass and monoisotopic mass are 375.18279221 g/mol . Its topological polar surface area is 134 Ų .Scientific Research Applications

Biotinylation

Biotin-PEG3-alcohol can be used for biotinylation, which is the process of attaching biotin to proteins and other molecules . The biotinylated molecules can then be detected or purified using avidin or streptavidin probes and resins .

Protein Labeling & Crosslinking

The primary amine present in Biotin-PEG3-alcohol can be crosslinked to proteins and material surfaces using EDC and other crosslinkers . This makes it useful in protein labeling and crosslinking applications .

Biosynthesis

Biotin, also known as vitamin H or B7, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . Biotin-PEG3-alcohol, being a biotin compound, can potentially be used in the biosynthesis of these essential biomolecules .

Biomedical Applications

Biotin has important applications in biomedicine . Given its properties, Biotin-PEG3-alcohol could potentially be used in similar applications. For instance, it could be used in drug delivery systems where the biotin moiety could aid in targeting specific cells or tissues .

Food Additives

Biotin is used as a food additive . Biotin-PEG3-alcohol, due to its biotin component, could potentially be used in similar applications. It could be used to enrich certain foods with biotin, thereby enhancing their nutritional value .

Research Reagent

Biotin-PEG3-alcohol is a reagent grade compound . This means it can be used in various research applications. For instance, it can be used in experiments that require the functionalization of surfaces or molecules with biotin .

Mechanism of Action

Target of Action

Biotin-PEG3-alcohol is a compound that contains a biotin group and a terminal primary hydroxyl . Biotin, also known as vitamin H or B7, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide .

Mode of Action

The biotin group in Biotin-PEG3-alcohol can interact with its targets, which are primarily enzymes involved in metabolic processes. Biotin is necessary for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids . The PEG3-alcohol part of the molecule provides a linker that can react with a variety of functional groups .

Biochemical Pathways

Biotin, the active component of Biotin-PEG3-alcohol, plays a significant role in several biochemical pathways. It acts as a coenzyme in critical biochemical processes such as gluconeogenesis, fatty acid synthesis, and amino acid metabolism . Biotin-dependent carboxylases consist of three domains: biotin carboxyl carrier protein (BCCP), biotin carboxylase (BC), and carboxyl transferase (CT). The BC and BCCP domains of different biotin-dependent carboxylases share the same function, while their CT domains exhibit specificity for different substrates .

Pharmacokinetics

The peg spacer arm in the molecule is hydrophilic and provides greater solubility to labeled molecules compared to reagents having only hydrocarbon spacers . This property could potentially enhance the bioavailability of the compound.

Result of Action

The result of Biotin-PEG3-alcohol’s action is the facilitation of various metabolic functions. As a coenzyme, biotin participates in carboxylation, decarboxylation, and transcarboxylation reactions in biological metabolism . These reactions are essential for the normal functioning of cells and the overall metabolism of the organism.

Action Environment

The action of Biotin-PEG3-alcohol can be influenced by various environmental factors. For instance, the presence of other functional groups in the environment could potentially interact with the terminal primary hydroxyl of the molecule . .

Safety and Hazards

Future Directions

Biotin PEG linkers, including Biotin-PEG3-alcohol, are widely used in detection, immobilization, targeting, labeling as well as nonradioactive purification . Biotin has strong binding affinity with avidin, and the PEG spacer increases the hydrophilicity of the molecules . This suggests potential future applications in areas requiring these properties.

properties

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPJDHGWKSPEEE-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-PEG3-alcohol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

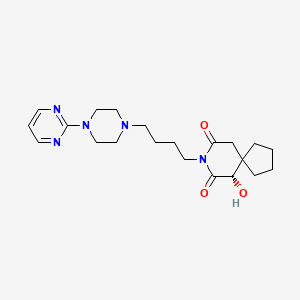

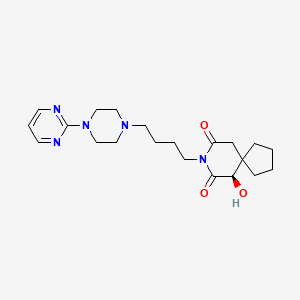

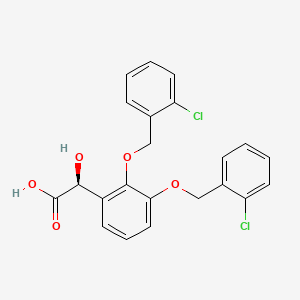

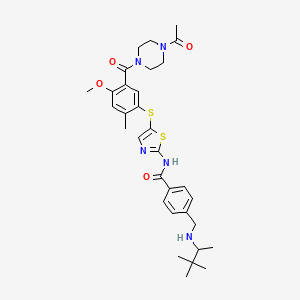

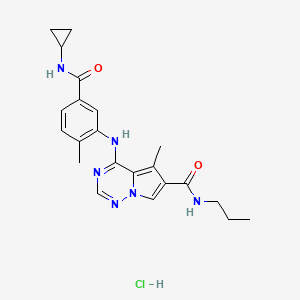

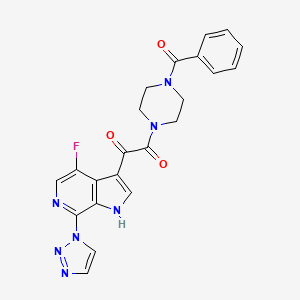

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopropyl-3-((1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1667211.png)

![1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1667215.png)

![(2R)-2-[(3R)-3-amino-3-[4-[(2-methylquinolin-4-yl)methoxy]phenyl]-2-oxopyrrolidin-1-yl]-N-hydroxy-4-methylpentanamide](/img/structure/B1667220.png)

![5-[(5s,9r)-9-(4-Cyanophenyl)-3-(3,5-Dichlorophenyl)-1-Methyl-2,4-Dioxo-1,3,7-Triazaspiro [4.4]non-7-Yl]methyl]-3-Thiophenecarboxylicacid](/img/structure/B1667226.png)

![(S)-Morpholin-3-ylmethyl (4-((1-(3-fluorobenzyl)-1H-indazol-5-yl)amino)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)carbamate](/img/structure/B1667227.png)